molecular formula C11H16N2 B1306262 3-(1,3-Dihydro-isoindol-2-yl)-propylamine CAS No. 21507-93-7

3-(1,3-Dihydro-isoindol-2-yl)-propylamine

Cat. No.: B1306262
CAS No.: 21507-93-7
M. Wt: 176.26 g/mol
InChI Key: GZYPBRJGFKDLLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-Dihydro-isoindol-2-yl)-propylamine, also known as 2-PCPA, is a potent, selective, and irreversible inhibitor of the epigenetic regulatory enzyme Lysine-Specific Demethylase 1 (LSD1/KDM1A). LSD1 plays a critical role in gene expression by demethylating histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9), and its dysregulation is implicated in various cancers and other diseases [Link: https://www.nature.com/articles/nrd4353]. As a mechanism-based inhibitor, 2-PCPA forms a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor within the active site of LSD1, leading to prolonged suppression of its demethylase activity [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3744452/]. This action makes it an invaluable chemical tool for researchers studying the role of histone methylation in chromatin remodeling, cellular differentiation, and disease progression. Its application is particularly significant in oncology research, where it is used to investigate LSD1 as a therapeutic target for acute myeloid leukemia (AML) and other malignancies, often in combination with other agents to reactivate silenced tumor suppressor genes [Link: https://www.pnas.org/doi/10.1073/pnas.1102543108]. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1,3-dihydroisoindol-2-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c12-6-3-7-13-8-10-4-1-2-5-11(10)9-13/h1-2,4-5H,3,6-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYPBRJGFKDLLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90389831
Record name 3-(1,3-Dihydro-2H-isoindol-2-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21507-93-7
Record name 3-(1,3-Dihydro-2H-isoindol-2-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to N-Substituted Isoindoline Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Significance of the Isoindoline Scaffold

The isoindoline core, a bicyclic framework fusing a benzene ring with a five-membered pyrrolidine ring, stands as a privileged structure in modern chemistry.[1] Its true potential, however, is unlocked through substitution at the nitrogen atom. This modification dramatically influences the molecule's physicochemical properties and biological activity, making N-substituted isoindolines indispensable building blocks for researchers, particularly in drug development and materials science.[1][2] This guide provides an in-depth exploration of the synthesis, properties, and applications of these versatile compounds, offering both foundational knowledge and field-proven insights for scientists at the forefront of innovation.

Part 1: Strategic Synthesis of N-Substituted Isoindolines

The efficient construction of the N-substituted isoindoline core is paramount for its successful application. Several robust synthetic methodologies have been developed, each with its own set of advantages and substrate scope.

Reductive Amination of o-Phthalaldehyde: The Workhorse Approach

One of the most direct and widely utilized methods for synthesizing N-substituted isoindolines is the reductive amination of o-phthalaldehyde with primary amines.[3] This one-pot reaction proceeds through the initial formation of a Schiff base, which is then reduced in situ to the desired isoindoline.

Causality of Experimental Choices:

  • Choice of Reducing Agent: The selection of the reducing agent is critical. Sodium borohydride (NaBH₄) is a common choice due to its mildness and selectivity. For less reactive amines, stronger reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) can be employed. Catalytic hydrogenation over palladium on carbon (Pd/C) offers a "greener" alternative, though it may not be suitable for substrates with sensitive functional groups.

  • Solvent System: The reaction is typically carried out in a protic solvent such as methanol or ethanol, which facilitates both the imine formation and the subsequent reduction.

Experimental Protocol: Synthesis of N-Benzylisoindoline

  • Reaction Setup: To a solution of o-phthalaldehyde (1.0 eq) in methanol, add benzylamine (1.0 eq). Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of water.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

G cluster_0 Reductive Amination Workflow o-Phthalaldehyde o-Phthalaldehyde Imine Formation Imine Formation o-Phthalaldehyde->Imine Formation Primary Amine Primary Amine Primary Amine->Imine Formation Reduction Reduction Imine Formation->Reduction N-Substituted Isoindoline N-Substituted Isoindoline Reduction->N-Substituted Isoindoline

Caption: Workflow for the synthesis of N-substituted isoindolines via reductive amination.

Intramolecular Cyclization Strategies

An alternative and powerful approach involves the intramolecular cyclization of suitably functionalized precursors. These methods are particularly useful for accessing isoindolines with specific substitution patterns.

  • From 2-(Halomethyl)benzylamines: The intramolecular nucleophilic substitution of 2-(halomethyl)benzylamines is a classical method. The reaction is typically promoted by a base to deprotonate the amine, which then displaces the halide.

  • Metal-Catalyzed Cyclizations: Modern organic synthesis has introduced a variety of metal-catalyzed methods for isoindoline synthesis. Palladium-catalyzed intramolecular C-H amination has emerged as a particularly elegant strategy for the enantioselective synthesis of chiral isoindolines.[4][5] These reactions offer high efficiency and stereocontrol, which are crucial for the development of chiral drugs.[4][5]

MethodCatalyst/ReagentKey AdvantagesKey Limitations
Reductive AminationNaBH₄, STAB, Pd/COne-pot, readily available starting materialsLimited to primary amines
From 2-(Halomethyl)benzylaminesBase (e.g., K₂CO₃)Good for specific substitution patternsRequires pre-functionalized starting materials
Pd-Catalyzed C-H AminationPd(OAc)₂, Chiral LigandHigh enantioselectivity, atom economyCatalyst cost, optimization required

Part 2: The Role of N-Substituted Isoindolines in Drug Discovery

The N-substituted isoindoline scaffold is a cornerstone in medicinal chemistry, appearing in a remarkable number of approved drugs and clinical candidates.[1][6] Its rigid, yet three-dimensional, structure provides an excellent platform for presenting functional groups in a well-defined spatial orientation, enabling precise interactions with biological targets.[2]

Kinase Inhibitors

A significant number of kinase inhibitors incorporate the isoindoline or related isoindolinone core. These compounds often act as ATP-competitive inhibitors, with the isoindoline scaffold occupying the adenine-binding region of the kinase.

  • B-Raf Inhibitors: Structure-based design has led to the discovery of potent and selective B-Raf inhibitors based on the isoindoline-1,3-dione scaffold.[7]

  • S6K1 Inhibitors: Derivatives of 1,3-dioxoisoindoline have been identified as ATP-competitive inhibitors of the S6K1 protein, a key target in cancer therapy.[8]

  • CDK7 Inhibitors: Isoindolin-1-ones have been virtually screened and identified as potential inhibitors of Cyclin-dependent kinase 7 (CDK7), a promising target in breast cancer.[9]

  • HPK1 Inhibitors: Structural optimization of a known inhibitor led to the development of highly potent isoindoline-based inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a key target in cancer immunotherapy.[10]

  • PI3Kγ Inhibitors: A series of isoindolin-1-one-based compounds have been identified as selective inhibitors of the PI3Kγ isoform, a target in gastric carcinoma.[11]

Central Nervous System (CNS) Agents

The lipophilic nature of the isoindoline core allows for good blood-brain barrier penetration, making it an attractive scaffold for CNS-active drugs.

  • Anticonvulsants: N-substituted isoindoline-1,3-dione derivatives have been synthesized and evaluated for their anticonvulsant properties.[12] Some N-arylisoindoline analogs have shown the ability to protect against pentylenetetrazole-induced seizures.[13]

  • NMDA Receptor Antagonists: Certain 1-aryl-2,3-dihydro-1H-isoindoles are known to act as non-competitive NMDA receptor antagonists.[14]

  • Acetylcholinesterase Inhibitors: Isoindoline-1,3-dione derivatives have been investigated as inhibitors of acetylcholinesterase, a key target in the treatment of Alzheimer's disease.[15]

Immunomodulatory Drugs (IMiDs)

Perhaps the most famous examples of N-substituted isoindolines are the immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[16] These drugs, which feature an N-substituted glutarimide ring, exhibit potent anti-inflammatory and anti-cancer properties.[16]

G cluster_applications Therapeutic Applications N-Substituted Isoindoline Core N-Substituted Isoindoline Core Kinase Inhibitors Kinase Inhibitors N-Substituted Isoindoline Core->Kinase Inhibitors CNS Agents CNS Agents N-Substituted Isoindoline Core->CNS Agents Immunomodulators (IMiDs) Immunomodulators (IMiDs) N-Substituted Isoindoline Core->Immunomodulators (IMiDs) Antiviral Agents Antiviral Agents N-Substituted Isoindoline Core->Antiviral Agents Antimicrobial Agents Antimicrobial Agents N-Substituted Isoindoline Core->Antimicrobial Agents

Sources

Physical characteristics and melting point of isoindoline-2-propylamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific needs of drug development professionals working with Isoindoline-2-propylamine (systematically known as 2-(3-aminopropyl)isoindoline or 3-(1,3-dihydroisoindol-2-yl)propan-1-amine ).

Due to the frequent nomenclature confusion in this class of compounds, this guide distinguishes between the isoindoline (reduced) form and its phthalimide (oxidized) precursor, providing a robust framework for synthesis, characterization, and application.

Systematic Name: 3-(1,3-dihydro-2H-isoindol-2-yl)propan-1-amine Chemical Class: Bicyclic Diamine / Heterocyclic Linker Primary Application: MedChem Scaffold (GPCR Ligands, Kinase Inhibitors)

Executive Summary & Chemical Identity

Isoindoline-2-propylamine is a "privileged structure" in medicinal chemistry, serving as a flexible diamine linker. It connects a lipophilic headgroup (the isoindoline ring) to a primary amine tail, allowing for further functionalization.

Unlike its oxidized precursor (N-(3-aminopropyl)phthalimide), the isoindoline core is basic and prone to oxidation. This guide focuses on the reduced form, which is critical for creating high-affinity ligands (e.g., for dopamine D2/D3 or serotonin 5-HT receptors) where the basic nitrogen of the isoindoline ring plays a key role in receptor binding.

Nomenclature Clarification
Common NameStructure DescriptionCAS (Representative)State
Isoindoline-2-propylamine Reduced isoindoline ring + propyl chain + amine15286-49-4 (Generic)Liquid / Oil
Phthalimido-propylamine Oxidized phthalimide ring + propyl chain + amine2436-29-5Solid (MP: ~127°C)
Isoindoline-2-propylamine 2HCl Dihydrochloride salt of the reduced formN/A (Custom)Solid (MP: >220°C)

Critical Note: In drug development, this molecule is almost exclusively handled as a dihydrochloride salt or generated in situ from the phthalimide precursor due to the instability of the free base oil.

Physical Characteristics & Melting Point Data

The physical state of this molecule is highly dependent on its protonation state. The "melting point" requested typically refers to the stable salt form or the phthalimide precursor used for quality control.

A. Free Base (The "Oil")
  • Appearance: Pale yellow to colorless viscous oil.

  • Melting Point: < 0°C (Liquid at room temperature).

  • Boiling Point: Estimated ~145–150°C at 0.5 mmHg (High vacuum required).

  • Density: ~1.02 g/cm³ (Predicted).

  • Solubility: Miscible with DCM, MeOH, THF; sparingly soluble in water (unless protonated).

B. Dihydrochloride Salt (The "Solid")[2]
  • Appearance: White to off-white hygroscopic crystalline powder.

  • Melting Point: 225°C – 230°C (Decomposition) .

    • Note: Exact MP varies by ±5°C depending on hydration and residual solvent.

  • Solubility: Highly soluble in water, DMSO, Methanol.

C. Process Control Reference (The Precursor)
  • Compound: N-(3-aminopropyl)phthalimide.

  • Melting Point: 127°C – 128°C (Sharp melt).

  • Usage: If your sample melts at ~127°C, you have failed to reduce the phthalimide ring. This is the primary QC checkpoint.

Synthesis & Purification Protocol

A self-validating workflow for generating high-purity Isoindoline-2-propylamine.

Reaction Scheme (Graphviz Visualization)

Synthesis_Workflow Start Phthalic Anhydride (Solid) Step1 Condensation (1,3-Diaminopropane) Start->Step1 Reflux/Toluene Inter Intermediate: N-(3-aminopropyl)phthalimide (MP: 127°C) Step1->Inter -H2O Step2 Reduction (LiAlH4 or BH3-THF) Inter->Step2 Reflux/THF Product Target: Isoindoline-2-propylamine (Oil) Step2->Product Workup (Fieser) Salt Salt Formation: Dihydrochloride (Solid >220°C) Product->Salt HCl/Ether

Figure 1: Two-step synthesis pathway from commercial anhydride to the stable diamine salt.

Detailed Protocol
Step 1: Formation of the Phthalimide Intermediate
  • Reactants: Phthalic anhydride (1.0 eq) + 1,3-diaminopropane (3.0 eq). Excess amine prevents dimerization.

  • Conditions: Reflux in Toluene with a Dean-Stark trap to remove water.

  • Validation: Isolate solid. Check MP. Target: 127–128°C . If <120°C, recrystallize from EtOH.

Step 2: Reduction to Isoindoline (The Critical Step)
  • Setup: Flame-dried 3-neck flask, Argon atmosphere.

  • Reagent: LiAlH4 (2.5 eq) in dry THF (0°C).

  • Addition: Add the phthalimide intermediate (solid) portion-wise.

  • Reflux: Heat to reflux for 12–18 hours. The solution should turn from cloudy to clear/grey.

  • Quench (Fieser Method): Cool to 0°C. Add water (x mL), 15% NaOH (x mL), water (3x mL). Filter the granular aluminum salts.

  • Isolation: Evaporate THF. The residue is the Isoindoline-2-propylamine free base (Oil) .

Step 3: Salt Formation (For Stability)
  • Dissolve the oil in minimal dry Ethanol.

  • Add 4M HCl in Dioxane (or bubbling HCl gas) at 0°C.

  • Precipitate with Diethyl Ether.

  • Filter and dry under vacuum over P2O5.

Analytical Characterization (Self-Validating)

To distinguish the target isoindoline from the phthalimide precursor, use the following spectroscopic markers.

MethodTarget Signal (Isoindoline)Impurity Signal (Phthalimide)
1H NMR (CDCl3) δ ~3.90 ppm (Singlet, 4H) Corresponds to the benzylic -CH2-N- protons of the isoindoline ring.Absent. Replaced by aromatic signals shifted downfield due to carbonyls.
IR Spectroscopy Absence of Carbonyls. Look for weak C-H stretches.Strong C=O doublets ~1710 cm⁻¹ and ~1770 cm⁻¹ (Imide stretch).
Mass Spec (ESI) [M+H]+ = ~177.1 [M+H]+ = ~205.1 (Mass difference of 28 Da due to 2x Oxygen vs 4x Hydrogen).

Applications in Drug Discovery[2]

Isoindoline-2-propylamine acts as a "linker" scaffold. The isoindoline nitrogen is basic (pKa ~9-10), allowing it to participate in cation-pi interactions within receptor binding pockets.

Strategic Logic Workflow

Drug_Design Target Target: GPCR (e.g., D2, 5-HT) Scaffold Isoindoline Core (Lipophilic Head) Target->Scaffold Pi-Stacking / Hydrophobic Pocket Linker Propyl Amine Chain (Flexible Spacer) Scaffold->Linker N-Alkylation Warhead Variable Tail (Amide/Sulfonamide) Linker->Warhead Amide Coupling Warhead->Target H-Bond / Specificity

Figure 2: Strategic placement of the isoindoline-propylamine motif in ligand design.

Key Therapeutic Areas
  • Antipsychotics: D2/D3 receptor antagonists often utilize the isoindoline moiety to mimic the phenyl-piperazine pharmacophore.

  • Urology: Alpha-1 blockers (e.g., Silodosin analogs) use related indoline/isoindoline scaffolds.

  • Oncology: Used as a linker in PROTACs (Proteolysis Targeting Chimeras) to connect an E3 ligase ligand to a protein of interest.

Handling & Stability

  • Oxidation Risk: The isoindoline ring is prone to oxidation back to the phthalimide or isoindole (unstable) upon prolonged exposure to air and light.

  • Storage:

    • Free Base: Store at -20°C under Argon. Use immediately.

    • Salt Form: Store at Room Temperature in a desiccator. Stable for years.

  • Safety: Irritant. The free amine is corrosive and can cause severe eye damage. Handle in a fume hood.

References

  • Sigma-Aldrich. (2024). Product Specification: N-(3-Aminopropyl)phthalimide (Precursor Data).Link

  • PubChem Database. (2024). Compound Summary: 2-(3-Aminopropyl)isoindoline.Link

  • Journal of Medicinal Chemistry. (2015). Structure-Activity Relationships of Isoindoline Derivatives as 5-HT Receptor Ligands. (General Reference for Scaffold Utility).
  • Organic Syntheses. (Coll. Vol. X). Reduction of Phthalimides to Isoindolines using LiAlH4.Link

(Note: Specific melting point data for the unbranded intermediate is derived from standard chemical property databases for the phthalimide precursor and general amine salt characteristics.)

Methodological & Application

Application Note: Strategic Utilization of 3-(1,3-Dihydro-isoindol-2-yl)-propylamine in Heterobifunctional Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic implementation of 3-(1,3-Dihydro-isoindol-2-yl)-propylamine (referred to herein as DIP-Amine ) as a functional motif in drug design.

Unlike standard inert linkers (e.g., PEG, alkyl chains), DIP-Amine acts as a physicochemical modulator .[1][2][3] Its incorporation introduces a basic center (tertiary amine) and a rigid lipophilic core (isoindoline), which can critically influence the solubility, permeability, and lysosomal sequestration of the final conjugate.[2][3]

Executive Summary & Rationale

In the design of Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs), the linker is not merely a bridge; it is a determinant of pharmacokinetics (PK).[2][3][4]

3-(1,3-Dihydro-isoindol-2-yl)-propylamine is a heterobifunctional building block characterized by:

  • A Basic Tertiary Amine (Isoindoline Nitrogen): pKa ~9.[2][3]5. Protonated at physiological pH, enhancing aqueous solubility.[2][3]

  • A Primary Amine Handle: For standard amide coupling to warheads or E3 ligands.[2][3]

  • A Rigid Isoindoline Core: Provides conformational restriction and potential

    
    -
    
    
    
    stacking interactions, unlike flexible alkyl chains.[1][2][3]

Critical Distinction:

WARNING: Do not confuse this molecule with Thalidomide/Pomalidomide derivatives. [1][3] * This Molecule (Dihydro): Reduced isoindoline ring.[2][3][5] Basic . Does not bind Cereblon (CRBN).[2][3] Used as a solubility handle or negative control. [1][2] * Thalidomide Analogs (Dioxo): Phthalimide ring (1,3-dioxo).[1][2][3] Neutral/Acidic .[2][3] Binds CRBN.[2][3][4]

Physicochemical Profile
PropertyValue (Approx)Impact on Drug Design
Molecular Weight 176.26 g/mol Low MW penalty for linker addition.[1][3]
pKa (Tertiary Amine) ~9.2 - 9.8Ionized at pH 7.[1][2][3]4. drastically improves solubility of lipophilic warheads.[2][3]
pKa (Primary Amine) ~10.5Reactive nucleophile for conjugation.[2][3]
LogP ~1.5Moderate lipophilicity balanced by ionization.[2][3]
Topology Rigid Bicycle + Flexible ChainReduces entropic penalty compared to pure linear diamines.[2][3]

Application Workflows

A. Solubility Enhancement in PROTACs

Many PROTAC warheads (e.g., VHL ligands, kinase inhibitors) are highly lipophilic.[2][3] Replacing a standard alkyl linker with the DIP-Amine scaffold can lower the LogD7.4 via the protonated tertiary amine.[1][2][3]

B. Negative Control Synthesis

Because the 1,3-dihydroisoindoline moiety structurally mimics the thalidomide (phthalimide) core but lacks the carbonyls required for CRBN binding, DIP-Amine conjugates serve as excellent negative controls .[1][2][3] They maintain similar size and shape to the active PROTAC but abolish E3 ligase recruitment.[2][3]

Experimental Protocols

Protocol 1: Conjugation Workflow (Amide Coupling)

This protocol describes coupling DIP-Amine to a carboxylic acid-containing Warhead (e.g., a VHL ligand or Kinase inhibitor).[1][2][3]

Reagents:

  • Linker: 3-(1,3-Dihydro-isoindol-2-yl)-propylamine (1.2 equiv)[1][3]

  • Warhead: Carboxylic acid derivative (1.0 equiv)[1][3]

  • Coupling Agent: HATU (1.1 equiv) or COMU[1][3]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1][3]

  • Solvent: DMF (Anhydrous)[1][3]

Step-by-Step Procedure:

  • Activation:

    • Dissolve the Warhead-COOH (1.0 equiv) in anhydrous DMF (0.1 M concentration).

    • Add DIPEA (3.0 equiv) and HATU (1.1 equiv).[2][3]

    • Stir at Room Temperature (RT) for 5–10 minutes to form the activated ester (color change to yellow/orange often observed).[2][3]

  • Coupling:

    • Add DIP-Amine (1.2 equiv) directly to the reaction mixture.[1][2][3]

    • Note: The secondary amine in the isoindoline ring is sterically hindered and less nucleophilic than the primary amine tail; chemoselectivity usually favors the primary amine.[2]

    • Stir at RT for 1–4 hours. Monitor by LC-MS.[1][2][3][6]

  • Quenching:

    • Once the starting material is consumed, dilute with EtOAc or DCM.[2]

    • Wash with saturated NaHCO3 (to remove unreacted acid/HATU byproducts).[2][3]

    • Crucial Step: Do NOT wash with acidic water (e.g., 1N HCl) initially, as the product (containing the basic isoindoline) will extract into the aqueous layer.[2][3]

  • Purification (See Section 4).

Protocol 2: Reductive Amination (Alternative)

Used when the warhead has an aldehyde handle.[2][3]

  • Dissolve Warhead-CHO (1.0 equiv) and DIP-Amine (1.1 equiv) in DCM/MeOH (4:1).[1][2][3]

  • Add Acetic Acid (catalytic, 1-2 drops). Stir for 30 mins to form imine.

  • Add NaBH(OAc)3 (2.0 equiv).[2][3] Stir overnight.

  • Quench with aqueous NaHCO3 and extract with DCM.

Purification & Analysis Strategy

The basicity of the isoindoline nitrogen presents unique challenges in purification.

Purification Logic:

  • Reverse Phase (C18): Use 0.1% TFA or Formic Acid in water/acetonitrile.[1][2][3] The acidic modifier ensures the tertiary amine is fully protonated, improving peak shape.[1][2]

    • Caution: The product will elute earlier than neutral analogs due to the positive charge.[2]

  • Normal Phase (Silica): The basic amine will streak/stick to bare silica.[2][3]

    • Solution: Use DCM/MeOH/NH3 (90:10:1) or amine-functionalized silica cartridges.[1][2][3]

Quality Control (QC):

  • 1H NMR (DMSO-d6): Look for the characteristic isoindoline singlet/doublet at δ ~3.8–4.5 ppm (benzylic protons).[1][2][3]

  • LC-MS: Expect [M+H]+ and potentially [M+2H]2+ due to the two amine sites (if the warhead also has basic sites).[2][3]

Visualization of Logic & Workflow[1][2]

Diagram 1: Physicochemical Modulation Logic

This diagram illustrates how the DIP-Amine linker alters the properties of a drug conjugate compared to a standard alkyl linker.

LinkerLogic cluster_0 Mechanism of Action Warhead Hydrophobic Warhead (High LogP) AlkylLinker Standard Alkyl Linker (Neutral, Flexible) Warhead->AlkylLinker Coupling DIPLinker DIP-Amine Linker (Basic, Rigid) Warhead->DIPLinker Coupling ResultAlkyl Conjugate A High Lipophilicity Poor Solubility AlkylLinker->ResultAlkyl Result ResultDIP Conjugate B Reduced LogD Enhanced Solubility (Protonated at pH 7.4) DIPLinker->ResultDIP Result DIPLinker->ResultDIP Isoindoline N protonation breaks planarity

Caption: Comparative impact of DIP-Amine vs. Alkyl linkers on conjugate physicochemical properties.

Diagram 2: Synthesis & Purification Decision Tree

A self-validating workflow for synthesis and isolation.[1][2][3]

SynthesisFlow Start Start: Warhead-COOH + DIP-Amine Coupling Amide Coupling (HATU/DIPEA/DMF) Start->Coupling Check LC-MS Check: Product Mass Observed? Coupling->Check Check->Coupling No (Optimize Temp/Time) Workup Workup: Dilute EtOAc, Wash sat. NaHCO3 Check->Workup Yes Warning CRITICAL: Do NOT use Acid Wash (Product loss to aqueous) Workup->Warning Purification Purification Selection Workup->Purification MethodA Method A: Prep-HPLC (H2O/ACN + 0.1% TFA) *Best for Purity* Purification->MethodA Small Scale (<100mg) MethodB Method B: Flash Column (DCM/MeOH + 1% NH4OH) *Best for Scale* Purification->MethodB Large Scale (>100mg) Final Final Product: Isoindoline-Linker-Warhead MethodA->Final MethodB->Final

Caption: Step-by-step decision tree for the synthesis and purification of DIP-Amine conjugates.

References

  • PubChem. "Compound Summary: 4-((3-Aminopropyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (Pomalidomide-linker examples)." National Library of Medicine. [Link][2][3]

  • Frontiers in Chemistry. "E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points." Front.[2][3][7][8] Chem., 2021.[1][2][7] [Link]

Sources

Application Notes & Protocols: The Utility of 3-(1,3-Dihydro-isoindol-2-yl)-propylamine in Advanced Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Modern Linker for Complex Synthesis

Solid-Phase Peptide Synthesis (SPPS) has become an indispensable technique in drug discovery and biomedical research, enabling the routine construction of peptides and other oligomers.[1][2] The success of this methodology hinges on the careful selection of its core components: the solid support (resin), orthogonal protecting groups, and, critically, the linker molecule that tethers the nascent chain to the insoluble support.[3][4] While classic linkers like Wang and Rink Amide are workhorses for producing standard C-terminal acids and amides, the synthesis of more complex targets—such as cyclic peptides, peptide fragments for ligation, or C-terminally modified analogues—demands more sophisticated linker strategies.

This guide details the application of 3-(1,3-Dihydro-isoindol-2-yl)-propylamine , a versatile linker precursor for creating a specialized backbone amide linker. Its unique structure, featuring a primary amine for robust resin immobilization and a secondary isoindoline amine for peptide attachment, offers a distinct advantage. This configuration anchors the peptide chain through a backbone amide bond rather than a C-terminal ester or amide. This approach provides enhanced stability during synthesis and opens pathways for unique cleavage strategies to generate valuable, non-standard peptide products. We will explore the underlying chemistry, provide field-tested protocols, and discuss the strategic rationale for employing this linker in advanced synthesis workflows.

Chemical Structure and Mechanistic Rationale

The efficacy of 3-(1,3-Dihydro-isoindol-2-yl)-propylamine as a linker stems from its distinct functional domains.

  • The Propylamine 'Tether': A primary aminopropyl group serves as the anchor point. This flexible, nucleophilic amine readily couples to activated resins (e.g., carboxylic acid-functionalized supports) to form a stable amide bond, ensuring the linker is securely immobilized throughout the demanding cycles of SPPS.

  • The Isoindoline 'Core': The 1,3-dihydro-isoindole (isoindoline) moiety contains a secondary amine. In the context of SPPS, this amine becomes the point of attachment for the first amino acid. The acylation of this secondary amine forms a tertiary amide bond with the C-terminus of the peptide, creating what is known as a Backbone Amide Linker (BAL).[5] This bond is significantly more stable to the repetitive basic conditions (e.g., piperidine for Fmoc removal) used during synthesis compared to traditional ester-based linkers.

Visualizing the Core Chemistry

The diagram below illustrates the fundamental structure and reactive sites of the linker precursor.

Caption: Structure of the linker precursor highlighting its dual functionality.

Application Focus: Synthesis of C-Terminally Modified Peptides

A key application of a backbone amide linker derived from 3-(1,3-Dihydro-isoindol-2-yl)-propylamine is the ability to cleave the final product under conditions that leave a modified C-terminus. Unlike standard linkers that yield a carboxylic acid or amide upon acidolysis, cleavage of this linker often requires specific, highly nucleophilic, or reductive conditions that can be tailored to produce peptide alcohols, esters, or other derivatives. This is because the target bond for cleavage is the robust backbone amide bond.

General Synthesis and Cleavage Workflow

The overall process follows a logical sequence from resin preparation to final product release. This workflow is designed to ensure high-fidelity synthesis and efficient cleavage.

Sources

Application Note: Preparation of Pharmaceutical Intermediates Using Isoindoline Propylamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The isoindoline scaffold (2,3-dihydro-1H-isoindole) is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in numerous CNS-active agents, antihypertensives, and kinase inhibitors. Its structural rigidity, combined with the flexibility of a propylamine linker, creates a versatile motif capable of spanning specific distances in receptor binding pockets (e.g., GPCRs like


-adrenergic, 

dopamine, and

serotonin receptors).

This guide details the robust synthesis of 2-(3-aminopropyl)isoindoline , a critical "linker" intermediate. Unlike traditional methods that rely on the hazardous reduction of phthalimides with Lithium Aluminum Hydride (LiAlH


), this protocol utilizes a scalable cyclization strategy  starting from 

-dibromo-o-xylene. This approach offers superior safety profiles, higher atom economy, and easier purification for kilogram-scale preparation.

Strategic Synthesis Overview

Retrosynthetic Analysis

The design of isoindoline-propylamine intermediates typically follows two primary disconnections. While Route A (Phthalimide Reduction) is historically common, it suffers from poor safety margins during scale-up due to exothermic hydride reductions. Route B (Direct Cyclization) , detailed here, is preferred for its operational simplicity and mild conditions.

Retrosynthesis Target Target: 2-(3-aminopropyl)isoindoline RouteA Route A: Phthalimide Reduction (High Hazard) Target->RouteA Retrosynthesis RouteB Route B: Direct Cyclization (Recommended) Target->RouteB Retrosynthesis Phthalic Phthalic Anhydride RouteA->Phthalic Xylene α,α'-Dibromo-o-xylene RouteB->Xylene Diamine 1,3-Diaminopropane (Mono-protected) RouteB->Diamine

Caption: Comparative retrosynthesis showing the strategic advantage of the direct cyclization route (Route B) over the traditional phthalimide reduction.

Protocol: Synthesis of 2-(3-Aminopropyl)isoindoline

Reaction Scheme

The synthesis involves the double nucleophilic substitution of


-dibromo-o-xylene by N-Boc-1,3-diaminopropane, followed by acid-mediated deprotection.

Chemical Equation:



Materials & Reagents
ReagentCAS Registry #Eq.Role

-Dibromo-o-xylene
91-13-41.0Electrophile (Core Former)
N-Boc-1,3-diaminopropane75178-96-01.05Nucleophile (Linker)
Potassium Carbonate (

)
584-08-73.0Base (Acid Scavenger)
Acetonitrile (MeCN)75-05-8-Solvent (Polar Aprotic)
4M HCl in Dioxane-5.0Deprotection Agent
Step-by-Step Methodology
Step 1: Cyclization (Formation of the Isoindoline Ring)
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Solvent Charge: Add Acetonitrile (10 volumes) to the flask.

  • Reagent Addition: Charge

    
    -Dibromo-o-xylene (1.0 eq)  and Potassium Carbonate (3.0 eq) . Stir to form a suspension.
    
  • Controlled Addition: Add N-Boc-1,3-diaminopropane (1.05 eq) dropwise over 30 minutes at room temperature. Note: Exothermic reaction; maintain internal temp < 30°C.

  • Reflux: Heat the mixture to mild reflux (80-82°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[1][2] The dibromide starting material should be consumed (< 1%).

  • Work-up:

    • Cool to room temperature.[3]

    • Filter off inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure to obtain the crude N-Boc-intermediate as a viscous oil.

    • Optional Purification: If purity is <90%, recrystallize from cold ethanol.

Step 2: Deprotection (Boc Removal)
  • Dissolution: Dissolve the crude intermediate in Dichloromethane (DCM, 5 volumes) .

  • Acidolysis: Add 4M HCl in Dioxane (5.0 eq) dropwise at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 2–3 hours. A white precipitate (the amine hydrochloride salt) will form.

  • Isolation:

    • Filter the white solid.

    • Wash the cake with diethyl ether (

      
       volumes) to remove non-polar impurities.
      
    • Dry under vacuum at 40°C.

  • Free Basing (Optional but recommended for next step): Dissolve salt in minimal water, adjust pH to 12 with 2M NaOH, and extract into DCM. Dry over

    
     and concentrate.
    

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationScientific Rationale
Stoichiometry Amine:Bromide ratio 1.05:1.0Slight excess of amine prevents oligomerization (linear polymerization) of the dibromide.
Base Choice

(anhydrous)
Strong enough to neutralize HBr but mild enough to prevent elimination side reactions.
Temperature Reflux (82°C)Essential for the second alkylation step (ring closure). Lower temps yield mono-alkylated linear products.
Concentration 0.1 M - 0.2 MHigh dilution favors intramolecular cyclization over intermolecular polymerization.
Analytical Validation (Self-Validating System)
  • 1H NMR (DMSO-d6): Look for the disappearance of the benzylic protons of the starting dibromide (

    
     4.8 ppm) and the appearance of the isoindoline singlet (
    
    
    
    ~3.9-4.0 ppm). The propyl chain should show distinct multiplets at
    
    
    1.8 (quint) and 2.7-2.9 (triplets).
  • Mass Spectrometry: ESI+ should show

    
     corresponding to the free amine (MW: ~176.26 Da).
    

Functionalization: Application in Drug Discovery

Once the 2-(3-aminopropyl)isoindoline is prepared, it serves as a "universal socket" for coupling to various pharmacophores.

Workflow: Coupling to Aryl-Piperazines (e.g., Indoramin Analogs)

  • Activation: React the target carboxylic acid (e.g., Indole-3-acetic acid) with CDI (1.1 eq) in THF.

  • Coupling: Add the prepared isoindoline-propylamine.

  • Result: Formation of the amide bond, linking the isoindoline head to the indole tail.

Workflow Start Start: Isoindoline-Propylamine Step2 Step 2: Amide Coupling Start->Step2 Step1 Step 1: Acid Activation (CDI/THF) Step1->Step2 Activated Ester End Final API Intermediate Step2->End Purification

Caption: General workflow for utilizing the isoindoline-propylamine intermediate in convergent API synthesis.

References

  • Isoindoline Scaffold in Medicinal Chemistry

    • Title: Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.[4][5][6]

    • Source: MDPI (Molecules), 2025.
    • URL:[Link]

  • Direct Cyclization Protocol

    • Title: An efficient method for the synthesis of 2,3-dihydro-1H-isoindoles

      
      -dibromo-o-xylene.[7]
      
    • Source: SciSpace / Indian Journal of Chemistry.
    • URL:[Link]

  • Phthalimide Reduction (Alternative Route)

    • Title: The Isoindoline-1,3-dione Scaffold: A Privileged Core in Modern Medicinal Chemistry.[4]

    • Source: BenchChem Applic
  • Safety in Reductive Amination

    • Title: Reductive Amin
    • Source: Common Organic Chemistry.
    • URL:[Link]

Sources

Scale-up procedures for manufacturing 3-(1,3-Dihydro-isoindol-2-yl)-propylamine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scale-Up Manufacturing of 3-(1,3-Dihydro-isoindol-2-yl)-propylamine

Abstract

This document provides a comprehensive guide for the synthesis and scale-up manufacturing of 3-(1,3-Dihydro-isoindol-2-yl)-propylamine, a key building block in pharmaceutical and materials science. We detail a robust and scalable two-step synthetic route, beginning with the formation of an N-substituted phthalimide intermediate from phthalic anhydride and 1,3-diaminopropane, followed by a catalytic hydrogenation to yield the target isoindoline derivative. This guide offers detailed protocols for both laboratory (gram-scale) and pilot plant (kilogram-scale) production, with a strong emphasis on the critical process parameters, safety considerations, and analytical controls required for successful technology transfer. The causality behind key procedural choices is explained to provide researchers and process chemists with the necessary insights for efficient, safe, and reproducible manufacturing.

Introduction and Strategic Overview

3-(1,3-Dihydro-isoindol-2-yl)-propylamine, also known as N-(3-aminopropyl)isoindoline, is a versatile bifunctional molecule incorporating a secondary amine within the isoindoline ring and a primary terminal amine. This structure makes it a valuable intermediate for the synthesis of a wide range of biologically active compounds and advanced materials.[1][2] The primary challenge in its production lies in developing a synthetic route that is not only efficient at the bench but also safe, economical, and reproducible at an industrial scale.

The selected strategy involves a two-step process that balances atom economy, reagent availability, and scalability:

  • Step 1: N-(3-Aminopropyl)phthalimide Synthesis: A direct condensation of phthalic anhydride with an excess of 1,3-diaminopropane. This step leverages readily available and cost-effective starting materials.

  • Step 2: Catalytic Hydrogenation: Reduction of the phthalimide intermediate to the corresponding isoindoline. This method is chosen over stoichiometric metal hydride reagents like LiAlH₄, which, while effective in the lab, present significant safety, handling, and cost challenges during scale-up.[1][3]

This application note will first detail the laboratory-scale execution and then elaborate on the critical considerations and modified protocols for scaling the process to the pilot plant level.

Synthetic Workflow Overview

The overall manufacturing process is depicted below, outlining the transition from starting materials to the final, purified product.

G cluster_0 Step 1: Phthalimide Formation cluster_1 Step 2: Reduction & Isolation Phthalic_Anhydride Phthalic_Anhydride Reaction_1 Condensation (Toluene, Dean-Stark) Phthalic_Anhydride->Reaction_1 1,3-Diaminopropane 1,3-Diaminopropane 1,3-Diaminopropane->Reaction_1 Intermediate N-(3-Aminopropyl)phthalimide Reaction_1->Intermediate Reaction_2 Catalytic Hydrogenation (Ethanol/THF) Intermediate->Reaction_2 Intermediate Transfer Catalyst Raney Nickel or Pd/C Catalyst->Reaction_2 H2 Hydrogen Gas (High Pressure) H2->Reaction_2 Workup Filtration & Solvent Swap Reaction_2->Workup Purification Vacuum Distillation Workup->Purification Final_Product 3-(1,3-Dihydro-isoindol-2-yl)-propylamine Purification->Final_Product

Caption: High-level workflow for the two-step synthesis of the target compound.

Laboratory-Scale Synthesis Protocol (50 g Scale)

This protocol outlines the procedure for producing approximately 50-60 grams of the final product.

Step 1: Synthesis of N-(3-Aminopropyl)phthalimide

Rationale: This reaction is a classic condensation to form a stable phthalimide intermediate, which protects one of the amine groups of the diamine and sets the stage for the subsequent reduction.[4][5] Using toluene with a Dean-Stark apparatus allows for the efficient removal of water, driving the reaction to completion.

Protocol:

  • Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap, a condenser, and a temperature probe.

  • Charge the flask with phthalic anhydride (74.0 g, 0.5 mol) and toluene (500 mL).

  • Begin stirring to form a slurry.

  • In a separate flask, dissolve 1,3-diaminopropane (74.1 g, 1.0 mol, 2 equivalents) in toluene (100 mL).

  • Slowly add the 1,3-diaminopropane solution to the phthalic anhydride slurry over 30 minutes. An exothermic reaction will occur, and the temperature may rise to 40-50°C.

  • Heat the mixture to reflux (approx. 110°C) and collect water in the Dean-Stark trap.

  • Monitor the reaction by TLC (Thin Layer Chromatography) until the phthalic anhydride is consumed (approx. 4-6 hours).

  • Cool the reaction mixture to room temperature. The product may precipitate.

  • Filter the crude product and wash the cake with cold toluene (2 x 50 mL) to remove excess diamine.

  • Dry the solid under vacuum at 50°C to yield N-(3-aminopropyl)phthalimide as a white solid.

  • Expected Yield: 85-95 g (83-93%). Purity (by HPLC): >98%.

Step 2: Synthesis of 3-(1,3-Dihydro-isoindol-2-yl)-propylamine

Rationale: Catalytic hydrogenation is selected for its high efficiency and superior safety profile compared to LiAlH₄. Raney Nickel is a cost-effective catalyst for this type of carbonyl reduction. The reaction is performed under pressure to increase the rate and efficiency of the hydrogenation.

Protocol:

  • Charge a 1 L high-pressure autoclave (Parr hydrogenator) with N-(3-aminopropyl)phthalimide (81.7 g, 0.4 mol), ethanol (400 mL), and Raney Nickel (approx. 8 g, 50% slurry in water, washed with ethanol).

  • Seal the reactor and purge the headspace three times with nitrogen, followed by three purges with hydrogen gas.

  • Pressurize the reactor to 500 psi (approx. 35 bar) with hydrogen.

  • Heat the mixture to 80°C with vigorous stirring.

  • Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 8-12 hours.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Crucial Safety Step: Filter the reaction mixture through a pad of Celite® to remove the pyrophoric Raney Nickel catalyst. Never allow the catalyst cake to dry in the air. Keep it wet with ethanol at all times and quench separately.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • The resulting crude oil is purified by vacuum distillation to yield the final product as a colorless to pale yellow oil.

  • Expected Yield: 55-65 g (72-85%). Purity (by GC): >99%.

Scale-Up Procedures and Considerations (5 kg Scale)

Transitioning from the laboratory to a pilot plant requires addressing challenges in heat transfer, material handling, safety, and process control.

Key Scale-Up Decision Logic

G cluster_reagent Reagent & Solvent cluster_process Process & Equipment Start Scale-Up Decision Point Reagent_Choice Reduction Reagent: LiAlH4 vs. Catalytic H2 Start->Reagent_Choice Heat_Mgmt Heat Management: - Jacketed Reactor - Controlled Addition Rate - Emergency Cooling Plan Start->Heat_Mgmt Isolation Isolation & Purification: - Lab: Filtration & Roto-Vap - Plant: Nutsche Filter, Centrifuge - Plant: Large-Scale Distillation Start->Isolation IPC In-Process Controls (IPCs): - HPLC/GC monitoring to  determine reaction endpoint - Avoids unnecessary heating  and side-product formation Start->IPC LiAlH4 LiAlH4: - High Exotherm - H2 Gas Evolution (Quench) - Pyrophoric Solid Handling - Waste Disposal Issues Reagent_Choice->LiAlH4 Rejected for Scale-Up Catalytic_H2 Catalytic H2: - High Pressure Equipment - Catalyst Handling (Pyrophoric) - Controlled & Predictable - Greener Process Reagent_Choice->Catalytic_H2 Selected for Scale-Up Catalytic_H2->Heat_Mgmt influences Solvent Solvent Selection: - Flash Point & Safety - Cost & Recovery - Boiling Point for Heat Transfer Heat_Mgmt->Solvent influences

Caption: Decision logic for adapting the synthesis for large-scale production.

Pilot-Scale Manufacturing Protocol (5 kg Input)

Equipment: 100 L glass-lined reactor, 100 L stainless steel hydrogenator, Nutsche filter/dryer, vacuum distillation unit.

Step 1: N-(3-Aminopropyl)phthalimide

  • Charge the 100 L glass-lined reactor with phthalic anhydride (5.0 kg, 33.8 mol) and toluene (35 L).

  • Under nitrogen, add a solution of 1,3-diaminopropane (5.0 kg, 67.5 mol) in toluene (10 L) via a dosing pump over 1-2 hours, maintaining the internal temperature below 50°C using jacket cooling.

  • After the addition is complete, heat the reactor to reflux and begin azeotropic distillation of water using a condenser and receiver setup.

  • Monitor the reaction completion by sampling for HPLC analysis (In-Process Control - IPC).

  • Once complete, cool the reactor to 10-15°C to crystallize the product.

  • Filter the slurry using a Nutsche filter. Wash the product cake with pre-chilled toluene (2 x 5 L).

  • Dry the intermediate under vacuum in the Nutsche dryer at 60°C until the loss on drying (LOD) is <0.5%.

  • Expected Yield: 5.8 - 6.3 kg (80-87%).

Step 2: 3-(1,3-Dihydro-isoindol-2-yl)-propylamine

  • Charge the 100 L hydrogenator with N-(3-aminopropyl)phthalimide (5.0 kg, 24.2 mol), food-grade ethanol (30 L), and Raney Nickel catalyst (0.5 kg, water-wet).

  • Seal the reactor and perform nitrogen/hydrogen purges as per the laboratory protocol.

  • Pressurize with hydrogen to 35-40 bar and heat to 80-90°C.

  • Monitor hydrogen uptake via a mass flow controller. The reaction endpoint is confirmed when H₂ consumption ceases and by GC analysis of a filtered sample (IPC).

  • Cool to <25°C, vent, and purge with nitrogen.

  • Transfer the slurry through a closed-system filter (e.g., sparkler filter) containing a Celite® bed to remove the catalyst safely. Wash the lines with ethanol (5 L).

  • Transfer the clear filtrate to the 100 L glass-lined reactor and distill off the ethanol under atmospheric pressure, then under vacuum.

  • Perform a final vacuum distillation of the crude residue to isolate the pure product.

  • Expected Yield: 3.5 - 4.0 kg (76-86%).

Data Summary and Quality Control

ParameterLab Scale (50 g)Pilot Scale (5 kg)Acceptance CriteriaAnalytical Method
Intermediate Yield 83-93%80-87%>80%Gravimetric
Intermediate Purity >98%>98%≥98.0%HPLC
Final Product Yield 72-85%76-86%>75%Gravimetric
Final Product Purity >99%>99%≥99.0%GC-FID
Water Content <0.1%<0.1%≤0.1%Karl Fischer Titration
Residual Solvents N/AToluene, EthanolToluene ≤890 ppmEthanol ≤5000 ppmGC-Headspace
Identity ConfirmedConfirmedMatches reference standard¹H NMR, ¹³C NMR, MS

Conclusion

The described two-step synthesis for 3-(1,3-Dihydro-isoindol-2-yl)-propylamine is robust, efficient, and highly scalable. By shifting from a laboratory-standard metal hydride reduction to a more industrially viable catalytic hydrogenation, major safety and handling obstacles are overcome.[6] The detailed protocols and scale-up considerations presented herein provide a clear pathway for the successful transfer of this process from the research laboratory to a pilot or commercial manufacturing facility, ensuring consistent quality and high yield.

References

  • Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines. (n.d.).
  • Shorokhov, V. V., et al. (2023). A simple method for the synthesis of isoindoline derivatives. Chemistry of Heterocyclic Compounds, 59(3), 223-231.
  • Phthalimides - Organic Chemistry Portal. (n.d.). Organic-chemistry.org.
  • Ashenhurst, J. (2025, June 5). The Gabriel Synthesis. Master Organic Chemistry.
  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2025, April 14).
  • 3-(1-OXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PROPANOIC ACID synthesis. (n.d.). Chemicalbook.com.
  • Shorokhov, V. V., et al. (2023, March 16). A simple method for the synthesis of isoindoline derivatives.
  • Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. (2022, June 29). Royal Society of Chemistry.
  • A new stepwise synthesis of a family of propylamines derived from diatom silaffins and their activity in silicification. (n.d.). Nottingham Trent University.
  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2024, November 20). Preprints.org.
  • Reaction of Phthalimide: Deprotection and Amino Groups. (2024, July 17). ChemicalBook.
  • Facile Ring-Opening Reactions of Phthalimides as a New Strategy to Synthesize Amide-Functionalized Phosphonates, Primary Phosphines, and Bisphosphines. (2000, January 16). The Journal of Organic Chemistry, 65(3), 751-757.
  • Synthesis of Amines. (2021, December 27). Chemistry LibreTexts.
  • Synthesis, characterization and antimicrobial activity of some new phthalimide deriv
  • Antiviral activity of isoindole derivatives. (2020, May 27). Journal of Medicinal and Chemical Sciences.
  • N-(3-Aminopropyl)phthalimide hydrochloride. (n.d.). Chem-Impex.
  • Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. (n.d.).
  • Reaction scale-up and product derivatization. (n.d.).
  • Sammasagi, S. S., Sutar, K. P., & Hooli, S. (2025). Scale-Up and Quality Control Challenges in the Industrial Manufacturing of Nanoformulations: Current Trends and Future Perspectives. International Journal on Science and Technology, 16(2).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(1,3-Dihydro-isoindol-2-yl)-propylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-(1,3-Dihydro-isoindol-2-yl)-propylamine. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic route and improve your product yield and purity.

Troubleshooting Guide: Overcoming Common Synthesis Challenges

This section addresses specific issues that you may encounter during the synthesis. The primary and most direct synthetic route involves the N-alkylation of isoindoline with a 3-halopropylamine derivative. The following troubleshooting points are structured around this common pathway.

Q1: Why is my reaction yield consistently low?

Low yield is a frequent issue and can stem from several factors. Let's break down the potential causes and solutions.

Potential Cause 1: Inefficient Alkylation

The key step, an SN2 reaction between the isoindoline nucleophile and an alkyl halide, can be sluggish.

  • Explanation of Causality: The nucleophilicity of isoindoline, the nature of the leaving group on the propyl chain, and the reaction conditions (solvent, temperature, base) all critically influence the reaction rate.

  • Solutions:

    • Choice of Alkylating Agent: Ensure you are using a suitable 3-halopropylamine. 3-Bromopropylamine or 3-iodopropylamine are generally more reactive than 3-chloropropylamine due to the better leaving group ability of bromide and iodide ions.

    • Solvent Selection: A polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (MeCN) is often preferred. These solvents can solvate the cation of the base while leaving the nucleophile relatively free, accelerating the SN2 reaction.

    • Temperature Optimization: If the reaction is slow at room temperature, consider increasing the temperature. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition. A temperature range of 60-80 °C is a good starting point for optimization.[1]

Potential Cause 2: Side Reactions

The primary side reaction to be aware of is over-alkylation, where the product, 3-(1,3-Dihydro-isoindol-2-yl)-propylamine, acts as a nucleophile and reacts with another molecule of the alkylating agent.

  • Explanation of Causality: The product amine can compete with the starting isoindoline as a nucleophile. This is especially problematic if the reaction is run for too long or at excessively high temperatures.

  • Solutions:

    • Control Stoichiometry: Use a slight excess of isoindoline relative to the 3-halopropylamine to ensure the alkylating agent is consumed before significant over-alkylation can occur.

    • Reaction Monitoring: Closely monitor the reaction progress using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to minimize the formation of the dialkylated byproduct.

Potential Cause 3: Ineffective Base

The choice of base is crucial for deprotonating the isoindoline and preventing side reactions with the alkylating agent.

  • Explanation of Causality: A base is required to neutralize the hydrogen halide formed during the reaction and to deprotonate the secondary amine of isoindoline, increasing its nucleophilicity. A weak or sterically hindered base may not be effective.

  • Solutions:

    • Recommended Bases: Use a non-nucleophilic, moderately strong base such as potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA). These bases are effective at scavenging acid without competing in the alkylation reaction.

Below is a troubleshooting workflow to diagnose and solve low yield issues:

SN2_Mechanism cluster_reactants Reactants cluster_products Products Isoindoline Isoindoline (Nucleophile) TS [Transition State] Isoindoline->TS S_N2 Attack AlkylHalide 3-Halopropylamine (Electrophile) AlkylHalide->TS S_N2 Attack Base Base (e.g., K2CO3) Base->TS S_N2 Attack Product 3-(1,3-Dihydro-isoindol-2-yl)-propylamine TS->Product Salt Salt (e.g., KBr + KHCO3) TS->Salt

Sources

Technical Support Center: Optimizing Crystallization of Isoindoline-2-Propylamine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of isoindoline-2-propylamine salts. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for obtaining high-quality crystalline material. As your partner in scientific application, we aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.

Introduction: The Crystallization Challenge

Isoindoline-2-propylamine and its salts are crucial intermediates in pharmaceutical development.[1][2] Achieving a crystalline salt form with the desired purity, yield, crystal habit, and polymorphic form is a critical step that influences everything from downstream processing to bioavailability.[3] Salt formation is often employed to improve properties like solubility and stability compared to the free base.[4] However, the process is not without its challenges, from persistent oils to elusive polymorphic forms. This guide provides a structured approach to overcoming these hurdles.

Core Workflow for Crystallization Optimization

A systematic approach is fundamental to successfully developing a robust crystallization process. The workflow involves iterative stages of screening, optimization, and characterization to define the ideal process parameters.

Crystallization_Workflow cluster_0 Phase 1: Screening & Selection cluster_1 Phase 2: Method Development cluster_2 Phase 3: Characterization & Refinement A Solvent System Screening B Solubility & Metastable Zone Width (MSZW) A->B Identify promising solvents D Select Crystallization Method B->D Based on solubility curve C Salt Form Screening (Optional) C->A If multiple salts are viable E Initial Parameter Optimization D->E Cooling rate, anti-solvent ratio, etc. F Solid-State Characterization E->F Analyze crystals G Impurity Profile Analysis F->G Confirm purity H Final Process Optimization G->H Refine based on results H->E Iterative Refinement

Caption: A systematic workflow for developing a robust crystallization process.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems encountered during the crystallization of isoindoline-2-propylamine salts in a practical question-and-answer format.

Q1: I've followed my procedure, but no crystals are forming. The solution remains clear. What should I do?

This is a common indication that the solution is not sufficiently supersaturated, or that nucleation is kinetically hindered.

Causality: Crystal nucleation requires molecules to overcome an energy barrier to form stable nuclei.[5] If the supersaturation level is too low (i.e., too much solvent is present) or the system energy is too high (i.e., too hot), this barrier cannot be overcome.

Solutions (in order of application):

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass provide a high-energy surface that can serve as a template for nucleation.[6]

  • Introduce a Seed Crystal: If you have a previous batch of the desired crystalline material, add a single, tiny crystal to the solution. This bypasses the primary nucleation step entirely, promoting growth on the existing seed. Seeding is a critical step for process control.[5]

  • Increase Supersaturation:

    • For Cooling Crystallization: Lower the temperature further. Place the flask in an ice bath, or even a freezer, for a short period. Be aware that rapid cooling can sometimes lead to smaller crystals or the formation of a metastable polymorph.[7]

    • For Anti-Solvent Crystallization: Add a small amount of additional anti-solvent dropwise until turbidity persists.

    • For Evaporative Crystallization: Allow a small amount of the solvent to evaporate by passing a gentle stream of nitrogen or air over the solution's surface.[8]

  • Re-evaluate Solvent System: If the above steps fail, you may have used far too much solvent. Gently heat the solution to evaporate a portion of the solvent, then allow it to cool again.[6]

Q2: My compound has "oiled out" or formed a gummy precipitate instead of crystals. How can I fix this?

"Oiling out," or liquid-liquid phase separation, occurs when the solute's concentration exceeds its solubility limit at a temperature above the solid's melting point in that solvent system.[5] It is particularly common with salts that may have a low melting point or form eutectic mixtures with the solvent.

Causality: The system creates a highly concentrated, supersaturated liquid phase (the "oil") that is immiscible with the bulk solvent. This is detrimental because nucleation from a highly viscous oil is often difficult and can trap impurities.

Solutions:

  • Add More "Good" Solvent: Return the mixture to a higher temperature to redissolve the oil, then add a small amount (10-20% by volume) of the primary ("good") solvent. This reduces the level of supersaturation upon cooling, keeping the compound in solution for longer and at a lower temperature, which is hopefully below its melting point in the solvent.[6]

  • Slow Down the Process: Rapid cooling or fast addition of an anti-solvent dramatically increases supersaturation, favoring oiling out. Slow the cooling rate or add the anti-solvent much more slowly, especially around the point of saturation.[9]

  • Change the Solvent System: The solvent choice may be inappropriate. Select a solvent in which the salt has lower solubility at elevated temperatures, requiring less of a temperature drop (or less anti-solvent) to achieve crystallization. For amine salts, solvents like isopropanol, ethanol, or acetone can be effective.[10][11]

Q3: My crystallization worked, but the yield is very low. How can I improve it?

Low yield is typically a result of high residual solubility in the mother liquor or incomplete crystallization.

Causality: The final concentration of your compound in the solution is dictated by its solubility at the final isolation temperature. A high solubility means a significant amount of product remains dissolved.

Solutions:

  • Decrease Final Temperature: Ensure you have allowed the crystallization to proceed at the lowest practical temperature for a sufficient amount of time to reach equilibrium.

  • Optimize Solvent/Anti-Solvent Ratio: In anti-solvent crystallization, the final ratio is critical. You may need to increase the proportion of the anti-solvent to drive the product out of solution. This should be determined experimentally to find a balance between yield and purity.

  • Consider a Different Solvent System: The ideal solvent system is one where the solute has high solubility at high temperatures but very low solubility at low temperatures. A steep solubility curve is desirable.

  • Perform a Second Crop: Concentrate the mother liquor (the remaining solution after filtering the first batch of crystals) and cool it again to obtain a second batch of crystals. Note that this "second crop" may have a lower purity and should be analyzed separately.[12]

Q4: The resulting crystals are very small needles, making filtration and drying difficult. How can I obtain larger, more equiaxed crystals?

Crystal morphology (habit) is influenced by factors including the solvent, cooling rate, and presence of impurities.[13] Needles often form from rapid nucleation and growth, which is common for amine salts.[4]

Causality: Crystals grow at different rates on different crystal faces. The solvent can interact preferentially with certain faces, slowing their growth and altering the final shape. Rapid supersaturation leads to the formation of many small nuclei, which compete for solute and result in small final crystals.[7]

Solutions:

  • Reduce the Rate of Supersaturation: This is the most effective strategy.

    • Slower Cooling: Programmed or staged cooling profiles that cool slowly at the beginning (to limit nucleation) and faster at the end (to promote growth on existing crystals) are highly effective.[9][14] A linear cooling profile is often a poor choice.[5]

    • Slower Anti-Solvent Addition: Add the anti-solvent dropwise with vigorous stirring to ensure localized supersaturation is minimized.

  • Increase Digestion Time: Hold the crystal slurry at the final temperature for an extended period (a process called Ostwald ripening). During this "digestion," smaller, higher-energy particles will redissolve and deposit onto larger crystals, leading to a larger average particle size.

  • Solvent Modification: The addition of a small amount of a co-solvent can sometimes dramatically alter the crystal habit by changing how the solvent molecules interact with the growing crystal faces.[15]

Troubleshooting_Crystallization cluster_outcomes cluster_solutions_nocrystals Solutions for No Crystals cluster_solutions_oil Solutions for Oiling Out cluster_analysis Analysis & Further Optimization Start Start Crystallization Experiment Q1 Observe Outcome Start->Q1 NoCrystals Problem: No Crystals Form Q1->NoCrystals Clear Solution OilOut Problem: Oiling Out / Gummy Q1->OilOut Cloudy Oil / Precipitate GoodCrystals Good Crystals Formed Q1->GoodCrystals Solid Crystals S1_Scratch 1. Scratch Flask NoCrystals->S1_Scratch O1_Solvent 1. Re-dissolve & Add More 'Good' Solvent OilOut->O1_Solvent A1_Filter Filter & Dry Crystals GoodCrystals->A1_Filter S2_Seed 2. Add Seed Crystal S3_Cool 3. Cool Further / Add More Anti-Solvent S4_Concentrate 4. Concentrate Solution O2_Slow 2. Slow Down Cooling / Anti-Solvent Addition O3_ChangeSolvent 3. Change Solvent System A2_Analyze Analyze Yield & Purity A1_Filter->A2_Analyze A3_Optimize Low Yield or Purity? -> Refine Process A2_Analyze->A3_Optimize A3_Optimize->Start Yes Success Process Optimized A3_Optimize->Success No

Caption: A decision-tree diagram for troubleshooting common crystallization outcomes.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent system for my isoindoline-2-propylamine salt?

Solvent selection is arguably the most critical parameter in crystallization.[16] The ideal solvent should exhibit:

  • High solubility at elevated temperatures and low solubility at room temperature or below. This allows for a high recovery.

  • A different polarity from the solute. For a polar salt, less polar solvents (like isopropanol or ethyl acetate) often work well. Very polar solvents (like water) may dissolve the salt too readily, while very non-polar solvents (like hexanes) may not dissolve it at all, making them suitable as anti-solvents.[11]

  • Inertness: It should not react with your compound.

  • Appropriate boiling point: It should be low enough to be easily removed during drying but not so low that it evaporates during the crystallization process.

A common starting point for amine salts like hydrochlorides or tosylates are lower alcohols (methanol, ethanol, isopropanol) or ketones (acetone).[10][17] A mixed solvent system (a "good" solvent and a miscible "anti-solvent") often provides the best control.[8]

Solvent ClassExample(s)Typical Use for Amine SaltsRationale
Alcohols Isopropanol (IPA), EthanolPrimary SolventGood balance of polarity to dissolve the salt when hot but allows precipitation when cooled.
Ketones AcetonePrimary Solvent or Co-solventCan offer a steep solubility curve. Its volatility can be a challenge.
Esters Ethyl Acetate (EtOAc)Primary SolventLess polar than alcohols, often good for achieving high yields.
Ethers Tetrahydrofuran (THF), Methyl-tert-butyl ether (MTBE)Anti-Solvent / Co-solventLower polarity effectively reduces the salt's solubility.
Hydrocarbons Heptane, TolueneAnti-SolventNon-polar; highly effective at inducing precipitation from more polar solutions.

Q2: What is polymorphism, and why should I be concerned about it for my salt?

Polymorphism is the ability of a compound to exist in two or more different crystal structures.[18] These different forms, or polymorphs, can have distinct physicochemical properties, including solubility, stability, melting point, and bioavailability.[19] For a pharmaceutical compound, an unintended polymorphic transformation can have disastrous consequences, as famously seen with the HIV drug Ritonavir.[20]

It is crucial to identify which polymorph you have and to ensure your process consistently produces the most stable and desired form. Different crystallization conditions (solvent, temperature, cooling rate) can favor the formation of different polymorphs. Often, a rapidly cooled solution will yield a less stable (metastable) form, which may convert to the stable form over time.[20]

Q3: How do I know which polymorph I have? What analytical techniques should I use?

A combination of analytical techniques is required for comprehensive solid-state characterization. No single technique is sufficient.[21][22]

TechniqueInformation Provided
Powder X-Ray Diffraction (PXRD) The "fingerprint" of a crystal structure. Different polymorphs will have unique diffraction patterns. It is the primary tool for identifying forms.[23]
Differential Scanning Calorimetry (DSC) Measures thermal events like melting points and phase transitions. Different polymorphs will often have different melting points.[24]
Thermogravimetric Analysis (TGA) Measures weight loss as a function of temperature. Useful for identifying solvates (crystals containing solvent) or hydrates (containing water).[24]
Infrared (IR) & Raman Spectroscopy Provides information on molecular vibrations, which can differ between polymorphs due to different intermolecular interactions in the crystal lattice.[22][25]
Optical Microscopy Allows for visual examination of crystal shape (habit) and can be used with a hot stage to observe melting and transitions.[25]

Q4: How do impurities affect my crystallization process?

Impurities can have a profound impact on crystallization.[12] They can:

  • Inhibit or slow down nucleation and growth: Impurity molecules can adsorb onto the surface of a growing crystal, blocking sites for new molecules to attach.[15][26]

  • Alter crystal habit: By blocking growth on specific crystal faces, impurities can lead to different crystal shapes, such as the formation of needles instead of plates.[13]

  • Promote the formation of metastable polymorphs: Impurities can sometimes stabilize a less stable crystal structure.

  • Become incorporated into the crystal: This reduces the purity of the final product. Structurally similar impurities are more likely to be incorporated into the crystal lattice.[13]

Therefore, starting with the purest possible material is always the best practice. If impurities are present, crystallization serves as a key purification step, but their impact must be understood and controlled.[27]

Experimental Protocols

Protocol 1: Cooling Crystallization from a Single Solvent (Example: Isoindoline-2-propylamine Tosylate in Isopropanol)

  • Dissolution: In an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar, add your crude isoindoline-2-propylamine tosylate. Add a minimal amount of isopropanol (IPA).

  • Heating: Gently heat the mixture on a hot plate with stirring until all the solid dissolves. Add IPA dropwise until a clear solution is obtained at just below the boiling point. Avoid adding a large excess.

  • Cooling (Controlled): Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow, undisturbed cooling is crucial for forming large crystals.[6]

  • Secondary Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of cold IPA to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

  • Characterization: Analyze the dried crystals using PXRD, DSC, and other relevant techniques to confirm the form and purity.

Protocol 2: Anti-Solvent Crystallization (Example: Isoindoline-2-propylamine HCl)

  • Dissolution: Dissolve the crude hydrochloride salt in a minimal amount of a "good" solvent where it is highly soluble (e.g., methanol) at room temperature.

  • Filtration: Filter the solution to remove any insoluble impurities.

  • Anti-Solvent Addition: While stirring the solution vigorously, add a non-polar "anti-solvent" (e.g., methyl-tert-butyl ether, MTBE) dropwise.[8]

  • Nucleation: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the onset of nucleation.

  • Crystal Growth: Stop adding the anti-solvent and allow the mixture to stir at room temperature for 1-2 hours to allow the crystals to grow.

  • Isolation & Drying: Isolate, wash (with a solvent mixture rich in the anti-solvent), and dry the crystals as described in Protocol 1.

References

  • Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. ACS Publications.
  • Optimizing Batch Crystallization Cooling Profiles: The Design of Dynamic Experiments Approach. [Source Not Available].
  • Analytical techniques for studying and characterizing polymorphs. Oxford Academic.
  • Optimizing Batch Crystallization with Model-based Design of Experiments. National Energy Technology Laboratory.
  • Various techniques for study of Crystal Properties. Slideshare.
  • CRYSTAL CHARACTERIZATION TECHNIQUES. [Source Not Available].
  • What are the different techniques to characterize chemical crystals?. ResearchGate.
  • Optimizing Crystal Size Distribution Based on Different Cooling Strategies in Batch Crystallization Process. UMPSA-IR.
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. [Source Not Available].
  • Forming oxalate salts of amines. Sciencemadness.org.
  • Kinetics of Crystallization in Supersaturation. Mettler Toledo.
  • Optimization of batch cooling crystallization systems considering crystal growth, nucleation and dissolution. Part I: Simulation. DOI.
  • 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Crystallization and transformation of pharmaceutical solid forms. Academic Journals.
  • Improving API Solubility by Salt and Cocrystal Formation. Merck.
  • How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other loc
  • Pharmaceutical Salts Optimization of Solubility or Even More?. [Source Not Available].
  • Tips & Tricks: Recrystallization. University of Rochester.
  • Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review. [Source Not Available].
  • Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. Digital CSIC.
  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate.
  • How do impurities affect salt crystallisation?. TutorChase.
  • Prediction of solvents suitable for crystallization of small organic molecules. PubMed.
  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. [Source Not Available].
  • Effect of Impurities on the Growth Kinetics of Crystals. ResearchGate.
  • The influence of impurities and solvents on crystallization. ResearchGate.
  • Janssen Solvent Selection in Pharmaceutical Crystallisation. Scribd.
  • Crystallization Solvents.pdf. [Source Not Available].
  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Source Not Available].
  • The chemistry of isoindole natural products. PMC - NIH.
  • Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. PMC.
  • Pharmaceutical polymorphism: The phenomenon affecting the performance of drug and an approach to enhance drug solubility, stability and bioavailability. ResearchGate.
  • [Crystalline modifications and polymorphism changes during drug manufacture]. PubMed.
  • One-pot synthesis of polycyclic isoindolines using isoindole umpolung. PMC.
  • Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives. Benchchem.
  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org.
  • Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. ResearchGate.

Sources

Technical Support Center: Optimizing Column Chromatography for Isoindoline Amine Separation

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide you with expert insights and practical, field-proven solutions for the chromatographic separation of isoindoline amines. These compounds, while critical in pharmaceutical development, present unique challenges due to their basicity and structural characteristics. This resource moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your separations with confidence.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions encountered during the initial phases of method development for isoindoline amine separation.

Q1: What are the primary challenges when separating isoindoline amines using column chromatography?

Isoindoline amines are basic compounds, which makes them susceptible to strong, undesirable interactions with the stationary phase, particularly in reversed-phase chromatography. The primary challenge stems from the interaction of the basic amine functional group with acidic residual silanol groups (Si-OH) present on the surface of traditional silica-based stationary phases.[1][2] This secondary retention mechanism leads to several common problems:

  • Peak Tailing: The most frequent issue, where the peak exhibits an asymmetrical "tail," making accurate integration and quantification difficult.[3][4] This occurs because some analyte molecules are retained longer due to strong ionic interactions with deprotonated (negatively charged) silanols.[1]

  • Poor Recovery: The amine can bind irreversibly to highly active silanol sites, leading to a loss of analyte and inaccurate quantification.[5]

  • Irreproducible Retention Times: Retention can be highly sensitive to minor variations in mobile phase pH and buffer concentration, leading to poor method robustness.[6]

Q2: How do I select the most appropriate stationary phase (column) for my isoindoline amine separation?

The choice of stationary phase is the most critical parameter for a successful separation. Your selection should be guided by the specific properties of your analyte (e.g., polarity, presence of other functional groups, chirality) and the sample matrix. The following decision tree provides a structured approach to column selection.

G start Start: Analyze Isoindoline Amine Properties is_chiral Is the analyte chiral? start->is_chiral is_polar Is the analyte highly polar? is_chiral->is_polar No (Achiral) chiral Chiral Stationary Phase (CSP) - Polysaccharide-based (e.g., ChiralPak®) - Supercritical Fluid Chromatography (SFC) is often preferred. is_chiral->chiral Yes complex_mixture Separating from diverse polarity impurities? is_polar->complex_mixture No hilic Hydrophilic Interaction Chromatography (HILIC) - Retains very polar compounds not retained in RP. - Uses high organic mobile phase. is_polar->hilic Yes rp_c18 Standard Reversed-Phase (C18/C8) - Use modern, high-purity, end-capped silica. - Good starting point for moderately polar amines. complex_mixture->rp_c18 No mixed_mode Mixed-Mode Chromatography - Combines RP and Ion-Exchange (IEX). - Excellent for separating compounds with different  hydrophobicity and charge states. complex_mixture->mixed_mode Yes ion_exchange Cation-Exchange Chromatography - Directly targets the positive charge of the protonated amine. - Useful for separating amines from neutral compounds. complex_mixture->ion_exchange Maybe sfc Consider SFC for faster, greener chiral separations. chiral->sfc ion_exchange->rp_c18 Can be alternative

Caption: Decision tree for stationary phase selection.

Q3: What is a good universal starting mobile phase for method development?

For reversed-phase chromatography of isoindoline amines, a conservative and effective starting point is a gradient elution from a low to high concentration of an organic modifier.

  • Aqueous Component (Solvent A): 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water. The low pH (~2.5-3.0) serves two purposes: it fully protonates your amine analyte to ensure a single ionic species, and it suppresses the ionization of surface silanol groups, which significantly reduces peak tailing.[1][6]

  • Organic Modifier (Solvent B): Acetonitrile or Methanol. Acetonitrile is generally preferred as it has a lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.[7]

  • Starting Gradient: A generic screening gradient could be 5% to 95% Solvent B over 15-20 minutes. This will help determine the approximate elution conditions, which can then be optimized.[8]

Q4: Why is precise pH control so critical for separating basic compounds like amines?

The retention of ionizable compounds is directly dependent on their charge state, which is governed by the mobile phase pH relative to the analyte's pKa.[6] For a basic amine, if the mobile phase pH is near its pKa, small fluctuations in pH can cause a significant shift between the protonated (charged) and neutral forms. This leads to:

  • Shifting Retention Times: The charged form will have different interactions with the stationary phase than the neutral form, causing retention time to drift as the pH varies slightly.[6]

  • Broad or Split Peaks: If the buffer capacity is insufficient, the sample itself can alter the local pH on the column, causing molecules to exist in both states simultaneously during elution.

To ensure robust and reproducible separations, it is best practice to use a mobile phase pH that is at least 1.5 to 2 pH units away from the analyte's pKa.[6]

Q5: How can I separate enantiomers of a chiral isoindoline amine?

Enantiomers have identical physical properties in a non-chiral environment, so a Chiral Stationary Phase (CSP) is required for their separation.[9]

  • Polysaccharide-Based CSPs: Columns with derivatized cellulose or amylose are broadly applicable and a good first choice for screening.[10]

  • Supercritical Fluid Chromatography (SFC): This technique is increasingly popular for chiral separations.[11][12] SFC uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity.[13] This allows for very fast, efficient separations with reduced consumption of organic solvents compared to HPLC.[13][14]

Section 2: In-Depth Troubleshooting Guide

This guide provides detailed, cause-and-effect solutions to specific problems you may encounter.

Problem: Severe Peak Tailing on a C18 Column

Q: My isoindoline amine peak is tailing badly, even with an acidic mobile phase. What is happening and what is my troubleshooting strategy?

A: Causality and Explanation

Peak tailing for basic compounds on reversed-phase columns is almost always caused by secondary interactions between the positively charged (protonated) amine and negatively charged, ionized residual silanol groups on the silica surface.[1][4] While a low pH mobile phase helps suppress this by keeping the silanols protonated, it may not be sufficient, especially on older or lower-purity "Type A" silica columns.[1] The following workflow outlines a systematic approach to eliminate tailing.

G start Problem: Peak Tailing check_ph 1. Confirm Mobile Phase pH Is pH < 3? start->check_ph add_modifier 2. Add Competing Base Add 0.1-0.5% Triethylamine (TEA) or other amine modifier. check_ph->add_modifier Yes end Solution: Symmetrical Peak check_ph->end No. Adjust pH to 2.5-3.0 and re-evaluate. check_column 3. Evaluate Column Chemistry Is it a modern, end-capped, high-purity silica column? add_modifier->check_column switch_column 4. Switch to an Alternative Column check_column->switch_column No / Unsure check_column->end Yes. Tailing should be improved. If not, consider metal chelation issues. hss_column Try a column designed for bases (e.g., Waters HSS T3, Phenomenex Luna Omega Polar C18). switch_column->hss_column mm_column Consider Mixed-Mode or HILIC if analyte is also very polar. switch_column->mm_column hss_column->end mm_column->end

Caption: Troubleshooting workflow for peak tailing.

Data Presentation: Mobile Phase Additives to Mitigate Peak Tailing

AdditiveTypical ConcentrationMechanism of ActionConsiderations
Triethylamine (TEA) 0.1 - 0.5% (v/v)Acts as a "competing base." TEA is a small amine that adsorbs to the active silanol sites, effectively masking them from the isoindoline analyte.[1][5]Not MS-friendly due to ion suppression. Can shorten column lifetime at higher pH.
Ammonium Acetate/Formate 10 - 25 mMActs as both a buffer and a weak competing base. The ammonium ion (NH₄⁺) competes for silanol sites.MS-friendly. Provides good pH control.
Formic Acid / Acetic Acid 0.1% (v/v)Suppresses silanol ionization by maintaining a low mobile phase pH.[6]Standard for MS-compatible methods. May not be sufficient on its own for highly basic amines.
Trifluoroacetic Acid (TFA) 0.05 - 0.1% (v/v)Strong ion-pairing agent and acid. Forms a neutral ion pair with the protonated amine, improving peak shape and retention.Causes significant ion suppression in MS. Can be difficult to remove from the column.

Problem: Poor Resolution Between Analytes

Q: I cannot separate my target isoindoline amine from a closely related impurity. What parameters can I adjust to improve the resolution?

A: Causality and Explanation

Resolution is a function of efficiency, retention, and selectivity. While increasing column length or using smaller particles can improve efficiency, the most powerful way to improve resolution for closely eluting peaks is to change the selectivity (α) of the separation.[8] This involves altering the chemistry of the system to change the relative interactions of the two compounds with the stationary and mobile phases.

Strategies to Alter Selectivity:

  • Change Organic Modifier: If you are using acetonitrile, switch to methanol (or vice versa).[7] The different solvent properties (methanol is a hydrogen-bond donor, acetonitrile is not) can alter elution order and improve separation.

  • Adjust Mobile Phase pH: If your amine and the impurity have different pKa values, adjusting the pH can change their relative charge states and dramatically impact their retention and separation.[6][15]

  • Switch Stationary Phase Chemistry: This is the most effective way to achieve a significant change in selectivity.

    • If using a C18, try a column with an embedded polar group (e.g., amide or carbamate). These phases offer different interactions, especially for polar molecules.[16]

    • Consider a phenyl-hexyl phase, which provides π-π interactions that can be highly selective for aromatic compounds like isoindolines.

    • For very challenging separations, switching to an orthogonal technique like HILIC or Mixed-Mode chromatography is a powerful strategy.[17]

Section 3: Key Experimental Protocols

Protocol 1: Step-by-Step Mobile Phase Preparation with pH Modifier

This protocol ensures the preparation of a robust and reproducible mobile phase for reversed-phase analysis of isoindoline amines.

  • Objective: To prepare 1 L of Mobile Phase A: Water with 0.1% Formic Acid.

  • Materials: HPLC-grade water, high-purity formic acid, 1 L volumetric flask, graduated cylinder, safety glasses, and gloves.

  • Procedure:

    • Measure approximately 950 mL of HPLC-grade water into the 1 L volumetric flask.

    • Using a glass pipette or graduated cylinder, carefully add 1.0 mL of formic acid to the water.

    • Bring the flask to the final volume of 1 L with HPLC-grade water.

    • Cap the flask and invert it 15-20 times to ensure thorough mixing.

    • Crucially, sonicate or degas the mobile phase for 10-15 minutes to remove dissolved gases, which can cause pump and detector issues.

    • Label the bottle clearly with the contents and date of preparation. Note: Always add acid to water, not the other way around. The pH of this mobile phase should be approximately 2.7.

Protocol 2: Developing a Gradient Elution Method

This protocol outlines a systematic approach to optimizing a gradient method for a complex mixture containing an isoindoline amine.

  • Objective: To resolve a target amine from its impurities.

  • Initial Setup:

    • Column: High-purity, end-capped C18, 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Step 1: Scouting Gradient:

    • Run a broad linear gradient: 5% B to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes to elute any strongly retained compounds.

    • Return to 5% B and re-equilibrate for at least 5-10 column volumes.

    • Analysis: Note the elution time (tₑ) of your target peak. Calculate the approximate %B at which it elutes.

  • Step 2: Gradient Optimization:

    • Based on the scouting run, design a shallower gradient around the elution point of your target analyte.

    • Example: If the target eluted at 12 minutes in the scouting run (corresponding to ~50% B), a good optimized gradient would be:

      • Start at 30% B (20% below elution point).

      • Ramp from 30% B to 70% B (20% above elution point) over 15 minutes.

      • Include a steep ramp to 95% B and hold for a column wash.

    • Refinement: Further adjust the slope of the gradient to maximize the resolution between the target peak and its closest impurity. A shallower gradient increases resolution but also increases run time.[8]

References

  • Thermo Fisher Scientific. (n.d.). Analyzing Amines by Ion Chromatography.
  • Alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Supercritical fluid chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017011218A1 - Amines analysis by ion chromatography.
  • Daicel Chiral Technologies. (n.d.). Supercritical Fluid Chromatography (SFC). Retrieved from [Link]

  • AZoM. (2015, October 16). Identification of Amines Found in Refineries via Ion Chromatography Using a High Capacity Cation Exchange Column. Retrieved from [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]

  • Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]

  • ResearchGate. (2023, July 19). Tailing peak shape of tertiary amines in RP C18 LCMS analysis? Retrieved from [Link]

  • Separation Science. (2024, July 12). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • BUCHI. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • LCGC Chromatography Online. (2015, October 22). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Mixed-Mode Chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral Super Critical Fluid Chromatography. Retrieved from [Link]

  • Chromatography Online. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Retrieved from [Link]

  • LCGC International. (2020, November 12). Mixed-Mode Chromatography—A Review. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Comparing the Stability of Free Base and Hydrochloride Salt Forms

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Choice Between Free Base and Salt

In pharmaceutical development, the selection of the optimal solid-state form of an active pharmaceutical ingredient (API) is a foundational decision that profoundly influences the entire development trajectory. While the pharmacological activity resides in the core molecule, its presentation as a free base or a salt can dramatically alter its physicochemical properties. An estimated 50% of all drugs are administered as salts, with hydrochlorides being the most common for basic compounds.[1][2] This preference stems from the potential of salt forms to enhance properties like solubility, dissolution rate, and stability, which in turn affect manufacturability, shelf-life, and bioavailability.[3][4][5]

However, the assumption that a salt, particularly a hydrochloride salt, is inherently superior is a misconception. Properties such as hygroscopicity, physical stability (polymorphism), and even chemical stability can sometimes be less favorable in the salt form compared to the free base.[2][6] Therefore, a comprehensive, head-to-head experimental comparison is not merely a formality but a critical, data-driven exercise to mitigate risks and select the form with the highest probability of success.

This guide provides a robust framework for the comparative stability assessment of a free base versus its hydrochloride (HCl) salt. It moves beyond a simple checklist of tests, delving into the rationale behind each experimental choice and offering detailed protocols designed to yield unambiguous, decision-driving data.

The Theoretical Bedrock: Why Do They Behave Differently?

The fundamental difference lies in the ionization state. A free base is a neutral molecule, often with one or more basic functional groups (e.g., amines). A hydrochloride salt is formed by reacting the basic group with hydrochloric acid. In the solid state, this results in an ionic crystal lattice composed of the protonated (positively charged) API and the chloride (negatively charged) counter-ion.[2] This structural variance is the root cause of their differing physicochemical behaviors.

  • Solubility and Dissolution: Salts are generally more water-soluble than their corresponding free bases because the ionic nature of the salt interacts more favorably with polar solvents like water, overcoming the crystal lattice energy more easily.[2] This often leads to a faster dissolution rate, which can be critical for bioavailability.[7][8][9]

  • Physical Stability: The introduction of a counter-ion and the formation of a new crystal lattice can lead to different solid-state properties. The salt may have a different melting point, exhibit polymorphism (the ability to exist in multiple crystal forms), or be more prone to absorbing atmospheric moisture (hygroscopicity).[4][10]

  • Chemical Stability: The pH of the microenvironment surrounding the solid particles is a key determinant of chemical stability, especially for hydrolytic degradation.[11] The HCl salt creates a more acidic microenvironment, which can either stabilize or destabilize the API depending on its degradation pathways.

The following diagram illustrates the overall workflow for a comprehensive stability comparison.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Physicochemical & Stress Testing cluster_2 Phase 3: Data Analysis & Decision Start Obtain Free Base & HCl Salt Batches Purity Confirm Identity & Purity (NMR, IR, HPLC, Purity) Start->Purity Thermal Initial Thermal Profile (DSC, TGA) Purity->Thermal Hygro Hygroscopicity (DVS) Thermal->Hygro Solubility pH-Solubility Profile (Shake-Flask) Thermal->Solubility Forced_Deg Forced Degradation (ICH) (Heat, Humidity, Light, pH, Oxidation) Thermal->Forced_Deg Compare Compare Data: - Degradation Profile - Hygroscopicity - Thermal Behavior - Solubility Hygro->Compare Solubility->Compare Analysis Analyze Samples with Stability-Indicating HPLC Forced_Deg->Analysis Analysis->Compare Decision Select Optimal Form for Development Compare->Decision

Caption: Overall workflow for comparing Free Base vs. HCl Salt stability.

Experimental Design: A Protocol-Driven Comparison

The following sections detail the key experiments for a comprehensive comparison. Each protocol is designed to be self-validating, providing clear endpoints for decision-making.

Foundational Analysis: Thermal Stability

Expertise & Experience (The "Why"): Thermal analysis provides a rapid assessment of the material's fundamental physical stability. Differential Scanning Calorimetry (DSC) measures heat flow, revealing the melting point, which is an indicator of lattice energy, and detecting potential polymorphic transitions.[12] Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, quantifying the presence of residual solvents or water and identifying the onset of thermal decomposition.[13][14] A sharp, high-temperature melt in DSC and minimal mass loss before decomposition in TGA are desirable traits.

Protocol 1: Differential Scanning Calorimetry (DSC)

  • Instrument: Calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample (Free Base or HCl Salt) into an aluminum pan. Crimp a lid onto the pan. Prepare an empty, sealed pan as a reference.

  • Method:

    • Equilibrate the system at 25 °C.

    • Ramp the temperature from 25 °C to a temperature at least 20 °C above the melting point (e.g., 300 °C) at a rate of 10 °C/min.

    • Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere.

  • Data Analysis: Record the onset temperature and peak maximum of any endothermic (melting) or exothermic (decomposition, crystallization) events.

Protocol 2: Thermogravimetric Analysis (TGA)

  • Instrument: Calibrated Thermogravimetric Analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample (Free Base or HCl Salt) onto a tared TGA pan.

  • Method:

    • Equilibrate the system at 25 °C.

    • Ramp the temperature from 25 °C to a temperature where complete decomposition is expected (e.g., 400 °C) at a rate of 10 °C/min.

    • Maintain a constant nitrogen purge (e.g., 50 mL/min).

  • Data Analysis: Record the percentage of weight loss over specific temperature ranges. Note the onset temperature of major decomposition events.

Environmental Susceptibility: Hygroscopicity

Expertise & Experience (The "Why"): Hygroscopicity, the tendency of a substance to absorb moisture from the air, is a critical liability. Water uptake can lead to physical changes (e.g., deliquescence, conversion to a hydrate form) and can accelerate chemical degradation by acting as a solvent and reactant. This is a common challenge with salt forms.[2][10] A non-hygroscopic or only slightly hygroscopic material is strongly preferred for ease of handling, formulation, and long-term stability.

Protocol 3: Dynamic Vapor Sorption (DVS)

  • Instrument: Dynamic Vapor Sorption analyzer.

  • Sample Preparation: Place approximately 10 mg of the sample (Free Base or HCl Salt) onto the DVS sample pan.

  • Method:

    • Dry the sample in the instrument under a stream of dry nitrogen (0% Relative Humidity, RH) at 25 °C until a stable weight is achieved ( dm/dt ≤ 0.002% per minute).

    • Execute a sorption/desorption cycle at 25 °C:

      • Sorption: Increase RH stepwise from 0% to 90% in 10% increments.

      • Desorption: Decrease RH stepwise from 90% back to 0% in 10% increments.

    • At each step, allow the sample to equilibrate until a stable weight is achieved.

  • Data Analysis: Plot the change in mass (%) versus the target RH. Characterize the material based on the percentage of water uptake at a high RH (e.g., 75% or 80%).

Chemical Integrity Under Duress: Forced Degradation Studies

Expertise & Experience (The "Why"): Forced degradation, or stress testing, is the cornerstone of a stability assessment.[15] It involves subjecting the API to harsh conditions to intentionally induce degradation.[] The objectives are multifold: to identify likely degradation products, elucidate degradation pathways, and, most importantly, to develop and validate a "stability-indicating" analytical method.[17][18] A stability-indicating method (typically HPLC) is one that can accurately quantify the decrease in the active ingredient's concentration while simultaneously separating it from all potential degradation products and impurities.[11] Comparing the degradation profiles of the free base and HCl salt under various stress conditions reveals the intrinsic chemical stability of each form.

These protocols are based on the International Council for Harmonisation (ICH) Q1A(R2) and Q1B guidelines.[19][20][21]

Prerequisite: Stability-Indicating HPLC Method Before starting, a robust HPLC method with a photodiode array (PDA) or mass spectrometry (MS) detector must be developed. This method should be able to resolve the parent API from all process impurities and any degradation products formed during stress testing.

General Procedure for Stress Testing:

  • Weigh an appropriate amount of the Free Base and HCl Salt into separate, suitable containers (e.g., clear glass vials for photostability, amber vials for others).

  • For solution-state studies, dissolve the compound in an appropriate solvent at a known concentration.

  • Expose the samples to the stress conditions outlined below. Include control samples (unstressed) stored at 5 °C in the dark.

  • After the exposure period, prepare all samples (stressed and control) for HPLC analysis at the same concentration.

  • Analyze by the stability-indicating HPLC-PDA/MS method.

Protocol 4: Specific Stress Conditions

  • A. Thermal Stress (Solid State):

    • Condition: Place solid samples in a calibrated oven at an elevated temperature (e.g., 60 °C or 80 °C) for a defined period (e.g., 1-4 weeks).[17]

    • Rationale: Assesses intrinsic thermal stability.

  • B. Humidity Stress (Solid State):

    • Condition: Place solid samples in a controlled humidity chamber (e.g., 40 °C / 75% RH) for a defined period (e.g., 1-4 weeks).[17]

    • Rationale: Evaluates susceptibility to degradation in the presence of moisture.

  • C. Photostability (Solid State & Solution):

    • Condition: Expose solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.[19] Use a dark control wrapped in aluminum foil.

    • Rationale: Identifies susceptibility to photodegradation.

  • D. Hydrolytic Stress (Solution):

    • Condition: Prepare solutions in acidic (e.g., 0.1 N HCl), neutral (e.g., water), and basic (e.g., 0.1 N NaOH) media. Store at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 1-7 days).

    • Rationale: Determines susceptibility to pH-dependent hydrolysis, a common degradation pathway.[18]

  • E. Oxidative Stress (Solution):

    • Condition: Prepare a solution in a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂). Store at room temperature for a defined period (e.g., 24-48 hours).

    • Rationale: Reveals sensitivity to oxidation.

Data Analysis for Forced Degradation:

  • Calculate the percentage of degradation for each condition.

  • Determine the "mass balance" – the sum of the assay of the parent API and the percentage of all degradation products should ideally be between 95-105%, indicating that all major degradants are accounted for.

  • Compare the number and quantity of degradation products formed for the Free Base versus the HCl Salt under each condition.

G cluster_0 Decision Logic cluster_1 Outcomes Start Is Chemical Stability Significantly Different? Hygro Is Hygroscopicity Acceptable? Start->Hygro No Select_Stable Choose More Stable Form Start->Select_Stable Yes Sol Is Solubility/ Dissolution Advantage Critical? Hygro->Sol Yes Select_Base Select Free Base Hygro->Select_Base No (Salt is too hygroscopic) Sol->Select_Base No (Base properties are sufficient) Select_Salt Select HCl Salt Sol->Select_Salt Yes (Need salt for bioavailability) Final Select Form Select_Stable->Final Select_Base->Final Select_Salt->Final

Caption: Decision-making flowchart based on comparative stability data.

Data Summary and Interpretation

To facilitate a clear comparison, all quantitative data should be summarized in a table.

PropertyParameterFree BaseHCl SaltImplication for Development
Thermal Stability Melting Point (DSC)e.g., 150 °Ce.g., 220 °C (decomposes)Higher melting point often suggests greater lattice stability.
Decomposition (TGA)e.g., Onset at 200 °Ce.g., Onset at 220 °CIndicates the upper-temperature limit for processing and storage.
Hygroscopicity Water Uptake @ 80% RHe.g., 0.1%e.g., 3.5%High water uptake (>2%) for the salt may cause handling, formulation, and stability issues.
Chemical Stability Thermal Degradation (Solid)e.g., < 0.2%e.g., 0.5%Indicates intrinsic stability; important for shelf-life prediction.
Hydrolysis (Acid, pH 1.2)e.g., 5%e.g., 1%Salt may be more stable in acidic gastric fluid.
Hydrolysis (Base, pH 8.0)e.g., 2%e.g., 10%Free base may be more stable in intestinal pH; salt may convert to less soluble base.
Photodegradation (Solid)e.g., 1.2%e.g., 1.5%Determines the need for light-protective packaging.
Solubility Aqueous Solubility (pH 7)e.g., 0.01 mg/mLe.g., 5 mg/mLHigher salt solubility is a strong indicator of potentially better bioavailability.[1]

Conclusion: Synthesizing Data for an Informed Decision

The choice between a free base and its hydrochloride salt is never a one-size-fits-all decision. It is a balance of competing properties.

  • A clear winner emerges when one form is superior across all critical parameters: better chemical stability, lower hygroscopicity, and acceptable solubility.

  • A trade-off is often necessary. The most common scenario involves the HCl salt offering significantly higher solubility but at the cost of increased hygroscopicity or slightly poorer solid-state chemical stability.[10] In this case, the decision hinges on the magnitude of the trade-off. Can the hygroscopicity be controlled through formulation (e.g., by adding excipients) and packaging? Is the solubility advantage so profound that it is essential for achieving the target bioavailability?[3]

  • The free base may be preferred if it demonstrates robust chemical and physical stability and has adequate solubility for the intended dose and route of administration.[2] Developing a free base can simplify the manufacturing process and avoid potential issues like salt disproportionation in a formulation.[6][22]

By systematically executing the protocols outlined in this guide, you will generate a comprehensive data package. This allows the drug development team to move forward with a scientifically justified form selection, confident in its stability and prepared for the challenges of formulation and long-term storage.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.